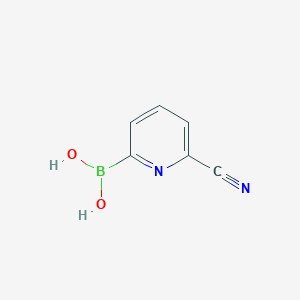

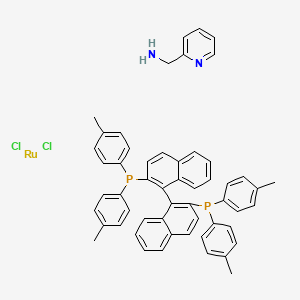

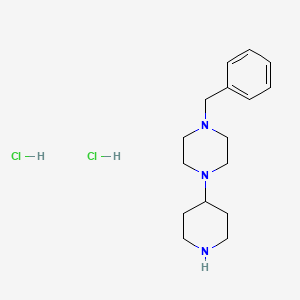

![molecular formula C11H14BrNO3 B6593930 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide CAS No. 862673-06-1](/img/structure/B6593930.png)

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide” is a chemical compound with the molecular formula C11H14BrNO3 . It is also known as "2-Propenamide, N- [2- (3,4-dihydroxyphenyl)ethyl]-2-methyl- (9CI)" .

Molecular Structure Analysis

The molecular structure of “2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 287.01600 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide” are as follows :Scientific Research Applications

1. Fluorescent ATRP Initiator

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed using various spectroscopic techniques. It demonstrates an efficient role as a fluorescent atom transfer radical polymerization (ATRP) initiator, particularly in the polymerization of acrylates, showcasing its potential in the field of polymer chemistry (Kulai & Mallet-Ladeira, 2016).

2. Reactivity and Product Formation

Research on the reactivity of 3-bromo-N-(p-bromophenyl)propanamide has revealed its unique behavior with different bases, leading to the formation of β-lactams or acrylanilides depending on the deprotonation site. This study has pinpointed the precise conditions needed to selectively yield these products, highlighting the compound's versatility in synthetic chemistry (Pandolfi et al., 2019).

3. Antimicrobial Agent Synthesis

Substituted phenyl azetidines, including 2-(4-bromo phenyl) propan-1-ol derivatives, have been synthesized and screened for antimicrobial activity. This indicates the compound's potential application in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

4. Copolymer Synthesis

Research involving halogen ring-substituted 2-cyano-3-phenyl-2-propenamides, which are structurally related to 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide, has been conducted to synthesize novel copolymers. These copolymers exhibit high glass transition temperatures and stability, indicating their potential in materials science (Kharas et al., 2015).

5. Chemical Structure and Biological Activity

The chemical structure and biological activity of amides from the stem of Capsicum annuum have been studied, providing insights into the compound's potential medicinal properties (Chen et al., 2011).

properties

IUPAC Name |

2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZVAJNPGRBFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729439 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide | |

CAS RN |

862673-06-1 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene](/img/structure/B6593863.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)